2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Overview
Description
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a benzyloxy group
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with gpr34 receptors and PPARγ , which play crucial roles in cell signaling and regulation of gene expression.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to cell signaling and gene expression .
Result of Action
Similar compounds have been reported to have effects on cell signaling and gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid . .
Biochemical Analysis
Biochemical Properties
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is involved in several biochemical reactions, primarily interacting with enzymes, proteins, and other biomolecules. It acts as a substrate for certain enzymes, facilitating reactions that are vital for cellular function. For instance, it may interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of other amino acids. The nature of these interactions often involves binding to the active site of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of cells . These effects are crucial for understanding how cells adapt to changes in their environment and maintain homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. Conversely, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions are fundamental to the compound’s role in regulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It may participate in the synthesis and degradation of amino acids, influencing metabolic flux and metabolite levels. For instance, it can affect the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for maintaining metabolic balance and supporting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes an aldol condensation with glycine ethyl ester in the presence of a base like sodium ethoxide to form the corresponding β-amino ester.
Hydrolysis: The β-amino ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 2-Amino-3-[4-(benzyloxy)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Amino-3-[4-(ethoxy)phenyl]propanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-Amino-3-[4-(hydroxy)phenyl]propanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid provides unique steric and electronic properties that can influence its reactivity and binding affinity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96612-91-8, 16652-64-5 | |
Record name | o-Benzyl-DL-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163630 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-BENZYL-DL-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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